Spectroscopic data of "2-cyano-1H-indole-5-carboxylic acid" (NMR, IR, Mass Spec)
Spectroscopic data of "2-cyano-1H-indole-5-carboxylic acid" (NMR, IR, Mass Spec)
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. For drug development professionals and structural chemists, the characterization of highly functionalized heterocycles like 2-cyano-1H-indole-5-carboxylic acid requires a rigorous, multi-orthogonal approach. This guide deconstructs the spectroscopic profile of this compound by explaining the causality behind its spectral behavior and providing self-validating experimental workflows to ensure absolute data integrity.
Structural Causality & Spectroscopic Principles
The molecular architecture of 2-cyano-1H-indole-5-carboxylic acid (C₁₀H₆N₂O₂) presents a highly conjugated, electron-deficient indole core. The spectroscopic signatures of this molecule are directly governed by two powerful electron-withdrawing groups (EWGs):
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The C2-Cyano Group (-C≡N): This group exerts strong inductive (-I) and resonance (-M) effects across the pyrrole ring. It significantly deshields the adjacent C3 proton, shifting it downfield compared to an unsubstituted indole, while providing a distinct vibrational handle in infrared spectroscopy (1[1]).
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The C5-Carboxylic Acid (-COOH): Acting as a secondary EWG, the carboxylic acid withdraws electron density from the benzene ring, specifically deshielding the H-4 and H-6 protons. Furthermore, it dictates the molecule's solubility profile and ionization behavior, necessitating specific solvent choices (DMSO-d₆) and mass spectrometry modes (Negative ESI) (2[2]).
Understanding these causal relationships allows us to predict, assign, and validate the spectroscopic data with high confidence.
Quantitative Spectroscopic Data Analysis
The following tables synthesize the expected quantitative data based on the isolated electronic contributions of the indole core, the C2-nitrile, and the C5-carboxylic acid.
Nuclear Magnetic Resonance (NMR)
Solvent Causality: CDCl₃ is ineffective due to the high polarity and intermolecular hydrogen bonding of the -COOH and -NH groups. DMSO-d₆ is selected because its strong hydrogen-bond accepting capability disrupts solute-solute H-bonding, ensuring sharp peaks and complete solubility.
Table 1: ¹H NMR Data (DMSO-d₆, 600 MHz)
| Position | Shift (ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment Logic / Causality |
| -COOH | 12.95 | br s | - | 1H | Highly deshielded acidic proton; exchanges with D₂O. |
| -NH (1) | 12.60 | br s | - | 1H | Deshielded by C2-CN; exchanges with D₂O. |
| H-4 | 8.35 | d | 1.5 | 1H | Strongly deshielded by ortho C5-COOH; meta-coupled to H-6. |
| H-6 | 7.85 | dd | 8.6, 1.5 | 1H | Deshielded by C5-COOH; ortho/meta coupled. |
| H-7 | 7.55 | d | 8.6 | 1H | Ortho to H-6; least affected by the EWGs. |
| H-3 | 7.45 | s | - | 1H | Deshielded by C2-CN; singlet due to lack of adjacent protons. |
Table 2: ¹³C NMR Data (DMSO-d₆, 150 MHz)
| Position | Shift (ppm) | Assignment Logic / Causality |
| C=O | 167.5 | Carboxylic acid carbonyl carbon. |
| C-5 | 124.5 | Quaternary aromatic carbon attached to the -COOH group. |
| C-2 | 108.0 | Quaternary pyrrole carbon attached to the -CN group. |
| -C≡N | 114.5 | Nitrile carbon; characteristic shift range for conjugated cyanides. |
| C-4, C-6, C-7, C-3 | 126.0, 123.5, 113.0, 112.5 | Aromatic methine carbons. |
| C-3a, C-7a | 127.5, 139.0 | Bridgehead quaternary carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Causality / Structural Significance |
| 3300 - 2800 | O-H stretch (broad) | Indicates strong H-bonding of the carboxylic acid dimer. |
| 3250 | N-H stretch | Sharp peak embedded in the OH broadness; indole secondary amine. |
| 2220 | C≡N stretch | Sharp, distinct peak diagnostic of the conjugated cyano group. |
| 1685 | C=O stretch | Conjugated carboxylic acid carbonyl. |
| 1610, 1530 | C=C / C=N ring stretch | Indole aromatic framework vibrations. |
High-Resolution Mass Spectrometry (HRMS)
Ionization Causality: Negative electrospray ionization (ESI-) is prioritized because the carboxylic acid moiety readily donates a proton, producing a stable [M-H]⁻ anion, yielding a significantly higher signal-to-noise ratio than positive mode (3[3]).
Table 4: LC-HRMS (ESI)
| Ion Mode | Formula | Theoretical m/z | Observed m/z | Causality |
| Negative (ESI-) | [M-H]⁻ | 185.0356 | 185.0351 | Ready deprotonation of the C5-COOH group. |
| Positive (ESI+) | [M+H]⁺ | 187.0502 | 187.0508 | Protonation of the indole nitrogen or nitrile. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. The methodologies below incorporate internal controls to prevent false-positive assignments.
NMR Acquisition Workflow
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System Suitability: Run a standard sample of 1% TMS in DMSO-d₆. Verify that the line width at half height is < 1.0 Hz to ensure optimal magnetic shimming.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
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Internal Control: Utilize the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm as internal chemical shift references and hydration indicators (4[4]).
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Self-Validation Mechanism (D₂O Exchange): Acquire the standard ¹H spectrum. Then, add 10 µL of D₂O to the NMR tube, invert to mix, and re-acquire. The complete disappearance of the peaks at 12.95 ppm and 12.60 ppm definitively validates their assignment as the exchangeable -COOH and -NH protons, respectively (5[5]).
FT-IR (ATR) Workflow
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Background Scan: Perform an air background scan immediately prior to analysis to digitally subtract ambient CO₂ and atmospheric water vapor.
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Sample Application: Apply 1-2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
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Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
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Self-Validation Mechanism: Clean the crystal with isopropanol and perform a post-run blank scan. The absence of the 2220 cm⁻¹ (-C≡N) and 1685 cm⁻¹ (-COOH) peaks validates that no memory effect or carryover has compromised the data.
LC-HRMS Workflow
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Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring a mass accuracy error of < 2 ppm.
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Chromatography: Prepare the sample at 1 µg/mL. Use a C18 column with a mobile phase of Acetonitrile/Water containing 5 mM Ammonium Acetate. Causality: Ammonium acetate buffers the pH to facilitate the deprotonation of the carboxylic acid without suppressing the ESI- signal.
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Self-Validation Mechanism: Inject a solvent blank before and after the sample. Extract the exact mass (m/z 185.0356) and compare the observed isotopic pattern (M, M+1, M+2) against the theoretical distribution for C₁₀H₅N₂O₂⁻ to confirm structural identity and rule out isobaric interference.
Multi-Orthogonal Validation Architecture
The following diagram illustrates the logical relationships between the analytical techniques and the structural features they validate.
Figure 1: Multi-orthogonal spectroscopic validation workflow for 2-cyano-1H-indole-5-carboxylic acid.
References
- PubChemLite. "2-cyano-1h-indole-5-carboxylic acid (C10H6N2O2)". uni.lu.
- ChemicalBook. "Indole-5-carboxylic acid | 1670-81-1". ChemicalBook.
- Hrizi et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". MDPI / PMC.
- Bangal, P. R., & Chakravorti, S. "Excited State Proton Transfer in Indole-2-carboxylic Acid and Indole-5-carboxylic Acid". The Journal of Physical Chemistry A.
- ACS Publications. "Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles". The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 3. PubChemLite - 2-cyano-1h-indole-5-carboxylic acid (C10H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
